N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]benzene-1-sulfonyl}glycine
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Overview
Description
N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]benzene-1-sulfonyl}glycine is a chemical compound with the molecular formula C13H15N3O6S It is characterized by the presence of a diazenyl group (–N=N–) linked to a benzene ring, which is further substituted with a sulfonyl group and a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]benzene-1-sulfonyl}glycine typically involves the following steps:
Formation of the Diazenyl Intermediate: The initial step involves the diazotization of an aromatic amine, followed by coupling with a suitable β-diketone to form the diazenyl intermediate.
Sulfonylation: The intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Glycine Coupling: Finally, the sulfonylated intermediate is coupled with glycine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]benzene-1-sulfonyl}glycine can undergo various chemical reactions, including:
Electrophilic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the diazenyl group.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used under acidic conditions.
Nucleophilic Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can introduce various functional groups onto the sulfonyl moiety .
Scientific Research Applications
N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]benzene-1-sulfonyl}glycine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]benzene-1-sulfonyl}glycine involves its interaction with biological molecules:
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(E)-(2-Nitrophenyl)diazenyl]benzene-1-sulfonyl}glycine
- N-{4-[(E)-(3-Nitrophenyl)diazenyl]benzene-1-sulfonyl}glycine
- N-{4-[(E)-(4-Nitrophenyl)diazenyl]benzene-1-sulfonyl}glycine
Uniqueness
N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]benzene-1-sulfonyl}glycine is unique due to the presence of the 2,4-dioxopentan-3-yl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
62383-23-7 |
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Molecular Formula |
C13H15N3O6S |
Molecular Weight |
341.34 g/mol |
IUPAC Name |
2-[[4-(2,4-dioxopentan-3-yldiazenyl)phenyl]sulfonylamino]acetic acid |
InChI |
InChI=1S/C13H15N3O6S/c1-8(17)13(9(2)18)16-15-10-3-5-11(6-4-10)23(21,22)14-7-12(19)20/h3-6,13-14H,7H2,1-2H3,(H,19,20) |
InChI Key |
LKYKERJKDKPMSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C)N=NC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O |
Origin of Product |
United States |
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